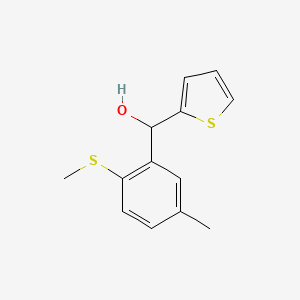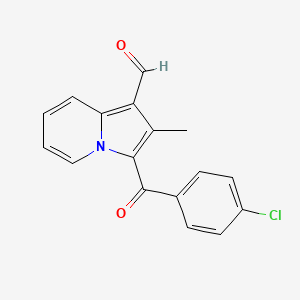
3-(4-Chloro-benzoyl)-2-methyl-indolizine-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Chloro-benzoyl)-2-methyl-indolizine-1-carbaldehyde is an organic compound that belongs to the indolizine family. This compound is characterized by the presence of a 4-chloro-benzoyl group attached to the indolizine ring system, which is further substituted with a methyl group and a carbaldehyde group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-benzoyl)-2-methyl-indolizine-1-carbaldehyde typically involves multi-step organic reactions. One common method starts with the preparation of 4-chlorobenzoyl chloride, which is then reacted with 2-methylindolizine in the presence of a base to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts, such as palladium or copper complexes, can also enhance the efficiency of the synthesis process. The final product is typically purified using techniques such as recrystallization or column chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Chloro-benzoyl)-2-methyl-indolizine-1-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom on the benzoyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as ammonia (NH3) or thiourea (NH2CSNH2) can be used under basic conditions.
Major Products Formed
Oxidation: 3-(4-Chloro-benzoyl)-2-methyl-indolizine-1-carboxylic acid.
Reduction: 3-(4-Chloro-benzoyl)-2-methyl-indolizine-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(4-Chloro-benzoyl)-2-methyl-indolizine-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 3-(4-Chloro-benzoyl)-2-methyl-indolizine-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and DNA. This interaction can lead to the inhibition of key enzymes or the disruption of cellular processes, resulting in its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chlorobenzoyl chloride: A precursor in the synthesis of 3-(4-Chloro-benzoyl)-2-methyl-indolizine-1-carbaldehyde.
2-Methylindolizine: The core structure of the compound.
3-(4-Chloro-benzoyl)-indolizine-1-carbaldehyde: A similar compound without the methyl group.
Uniqueness
This compound is unique due to the presence of both the 4-chloro-benzoyl and the 2-methyl groups on the indolizine ring. This unique substitution pattern imparts specific chemical and biological properties that distinguish it from other related compounds.
Eigenschaften
Molekularformel |
C17H12ClNO2 |
|---|---|
Molekulargewicht |
297.7 g/mol |
IUPAC-Name |
3-(4-chlorobenzoyl)-2-methylindolizine-1-carbaldehyde |
InChI |
InChI=1S/C17H12ClNO2/c1-11-14(10-20)15-4-2-3-9-19(15)16(11)17(21)12-5-7-13(18)8-6-12/h2-10H,1H3 |
InChI-Schlüssel |
YCTQBNZIWPJPTP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N2C=CC=CC2=C1C=O)C(=O)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-yl}methanamine](/img/structure/B15242428.png)
![2-{1-[(Butan-2-yl)amino]ethyl}phenol](/img/structure/B15242430.png)
![Methyl 2-((benzo[d]thiazol-2-ylsulfonyl)methyl)-3-bromo-6-methoxybenzoate](/img/structure/B15242442.png)
![2-amino-N-[[(2S)-1-benzylpiperidin-2-yl]methyl]-N,3-dimethylbutanamide](/img/structure/B15242450.png)
![2-{[(2-Iodocyclohexyl)oxy]methyl}oxane](/img/structure/B15242452.png)
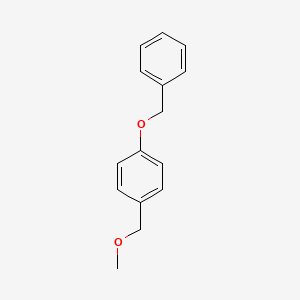

![2-Methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B15242473.png)
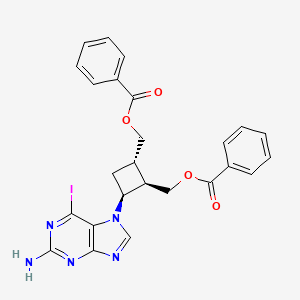


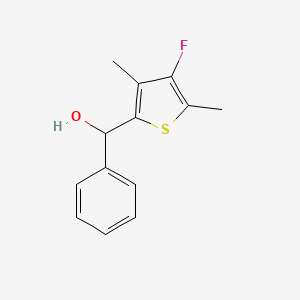
![4-Methyl-4-(1-methylcyclopropyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B15242505.png)
